![molecular formula C21H24N2O2 B2909320 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 921919-56-4](/img/structure/B2909320.png)
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide, also known as BIA-10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). It was initially developed as a potential treatment for pain and anxiety disorders. However, during a clinical trial in 2016, it caused severe brain damage in some participants, leading to its withdrawal from development. Despite this, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications.
作用机制
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide inhibits the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide increases the levels of endocannabinoids, which can lead to reduced pain and inflammation. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have effects on other signaling pathways in the body, including the serotonin and dopamine systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In preclinical studies, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which can lead to reduced pain and inflammation. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is its unique structure, which makes it a useful tool for studying the endocannabinoid system and related signaling pathways. Additionally, its potential therapeutic applications make it of interest to researchers studying pain, anxiety, and neurodegenerative diseases. However, its toxicity in humans limits its use in clinical studies, and caution should be taken when working with the compound in the lab.
未来方向
Despite the withdrawal of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide from clinical development, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications. Future research could focus on developing safer analogs of the compound that retain its therapeutic effects while minimizing its toxicity. Additionally, further studies could investigate the role of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide in the endocannabinoid system and related signaling pathways, as well as its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 2-(1-benzyl-1H-indol-3-yl)acetic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted into the final product through a series of purification steps.
科学研究应用
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that regulate pain and inflammation. This has led to its investigation as a potential treatment for pain, anxiety, and other disorders. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-13-7-12-22-21(24)14-18-16-23(15-17-8-3-2-4-9-17)20-11-6-5-10-19(18)20/h2-6,8-11,16H,7,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYIPHZDFVLOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。